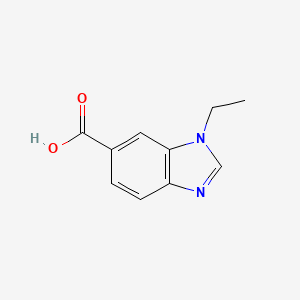
1-ethyl-1H-1,3-benzodiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-1,3-benzodiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by a benzene ring fused with a diazole ring, which contains two nitrogen atoms The presence of an ethyl group at the 1-position and a carboxylic acid group at the 6-position makes this compound unique
Preparation Methods
The synthesis of 1-ethyl-1H-1,3-benzodiazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be adapted for the preparation of benzodiazole derivatives . Industrial production methods often involve the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-Ethyl-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-1H-1,3-benzodiazole-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Ethyl-1H-1,3-benzodiazole-6-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-1,3-benzodiazole-6-carboxylic acid: This compound has a methyl group instead of an ethyl group at the 1-position, which may affect its chemical and biological properties.
Benzothiazole derivatives: These compounds have a sulfur atom in place of one of the nitrogen atoms in the diazole ring, leading to different reactivity and applications.
1-Ethyl-2-(hydroxydiphenylmethyl)-1H-1,3-benzodiazole-6-carboxylic acid: This derivative contains additional functional groups, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-ethylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-6-11-8-4-3-7(10(13)14)5-9(8)12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
WHFJZBGMDKYANW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
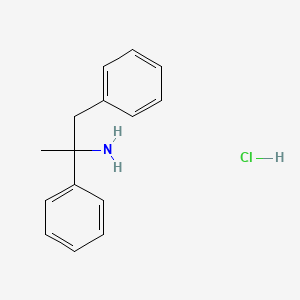




![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)
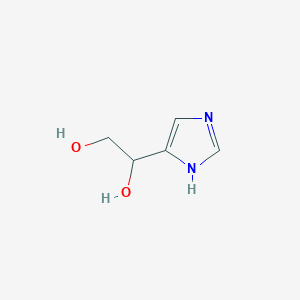
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
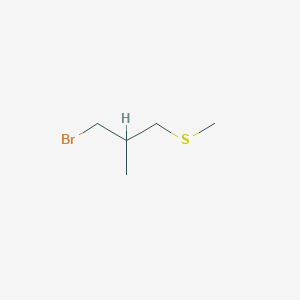
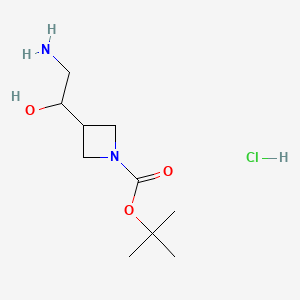

![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
